molecular formula C13H18N2O2S B5195542 N-[(benzylamino)carbonothioyl]valine

N-[(benzylamino)carbonothioyl]valine

Cat. No.: B5195542
M. Wt: 266.36 g/mol
InChI Key: OWKKDRRMWHXNJP-UHFFFAOYSA-N
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Description

Contextualization within Thiourea (B124793) and Valine Derivatives Research

The scientific interest in N-[(benzylamino)carbonothioyl]valine is best understood by first examining its core components: the thiourea scaffold and the valine derivative.

Significance of Thiourea Scaffolds in Organic Chemistry

Thiourea, SC(NH₂)₂, and its organic derivatives are compounds defined by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. The replacement of urea's oxygen with a more polarizable sulfur atom imparts unique chemical properties. Thioureas are stronger hydrogen bond donors than their urea (B33335) counterparts, a feature critical to their widespread application in organocatalysis and molecular recognition. mdpi.com

The thiourea framework is a versatile building block in organic synthesis, serving as a precursor for a multitude of heterocyclic compounds, including pyrimidines and thiazoles. rsc.org Furthermore, N-acyl and N-aroyl thiourea derivatives are noted for their ability to act as bidentate ligands, coordinating with metal ions through both the carbonyl oxygen and thiocarbonyl sulfur atoms, or as monodentate ligands via the sulfur atom alone. rsc.org This coordinating ability is foundational to their use in materials science and catalysis. The broad spectrum of reported biological activities—including antibacterial, anticancer, antiviral, and anti-inflammatory properties—further cements the importance of the thiourea scaffold in medicinal chemistry. mdpi.comnih.gov

Role of Valine Derivatives in Molecular Design

Valine is one of the nine essential α-amino acids, characterized by its hydrophobic isopropyl side chain. nih.gov As a chiral molecule, L-valine is a fundamental building block in the biosynthesis of proteins. nih.gov In the realm of molecular design, derivatives of valine are instrumental as chiral auxiliaries and building blocks in asymmetric synthesis. By incorporating the defined stereocenter of L-valine, chemists can construct complex molecules with a high degree of stereochemical control.

Modification of the valine structure, such as through N-acylation or N-alkylation, can enhance the pharmacokinetic properties of peptides, increasing their stability against enzymatic degradation and improving solubility. nih.gov These derivatives are crucial in the development of new therapeutic agents, agrochemicals, and advanced functional materials. nih.gov The inherent chirality and biocompatibility of valine make its derivatives highly valuable scaffolds for creating molecules with specific biological targets and functions. nih.govmdpi.com

Rationale for Investigating this compound Structure and Reactivity

The investigation into the structure and reactivity of this compound is driven by the potential synergies between its constituent parts. The molecule combines the established catalytic and coordinating capabilities of the thiourea group with the precise stereochemistry and biological relevance of the L-valine framework. The benzyl (B1604629) group adds a significant hydrophobic and aromatic component, which can influence intermolecular interactions such as π-π stacking and modify the molecule's solubility and biological activity.

The primary rationale for its study is based on its potential as:

A chiral organocatalyst , where the thiourea moiety can activate substrates through hydrogen bonding, and the valine backbone can induce stereoselectivity.

A chiral ligand for transition metal catalysis, with the thiourea sulfur and the carboxylate oxygen acting as potential coordination sites.

A biologically active agent . Given that both thioureas and specific amino acid derivatives exhibit a wide range of bioactivities, their combination in a single molecule could lead to novel therapeutic properties. mdpi.comrsc.org The reactivity of the amino acid side chain is a critical determinant in biological systems and can influence interactions with enzymes and receptors.

Historical Development of Related N-Substituted Amino Acid Thioureas

The synthesis of N-substituted amino acid thioureas is part of a long history of thiourea chemistry. The most common and historically significant method for preparing such compounds is the reaction of an amino acid with an isothiocyanate. In this reaction, the nucleophilic amino group of the amino acid attacks the electrophilic carbon atom of the isothiocyanate's -N=C=S group.

For the specific synthesis of this compound, the reaction would involve L-valine and benzyl isothiocyanate. This method is a variation of the general synthesis for N,N'-disubstituted thioureas. rsc.org Alternative approaches involve the in-situ formation of an acyl-isothiocyanate from an acid chloride (derived from the amino acid) and a thiocyanate (B1210189) salt, followed by reaction with an amine. nih.gov For instance, N-acyl thiourea derivatives are commonly prepared through the condensation of an acid chloride with ammonium (B1175870) thiocyanate, which generates an intermediate isothiocyanate that subsequently reacts with an amine. mdpi.comnih.gov These foundational reactions provide a reliable and versatile pathway to a wide array of thiourea derivatives built upon amino acid scaffolds.

Research Objectives and Scope for Comprehensive Characterization and Exploration

A comprehensive investigation of this compound would require a multi-faceted research approach. The primary objectives would be to synthesize the compound, elucidate its structure, and explore its chemical reactivity and potential applications.

Key Research Objectives:

Synthesis and Purification: To develop an optimized, high-yield synthesis protocol, likely via the reaction of L-valine methyl ester with benzyl isothiocyanate, followed by hydrolysis of the ester. The product would require purification, for example, by recrystallization.

Structural Elucidation: To confirm the molecular structure using a suite of spectroscopic and analytical techniques.

NMR Spectroscopy: ¹H and ¹³C NMR to map the proton and carbon environments.

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, C=O (from the carboxylic acid), and the C=S of the thiourea.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This is crucial for understanding its conformational preferences.

Investigation of Chemical Reactivity: To assess its potential in catalysis and coordination chemistry. This would involve testing its efficacy as an organocatalyst in stereoselective reactions or examining its ability to form complexes with various transition metals.

Exploration of Potential Applications: Based on the structural and reactivity data, to explore its utility in areas such as asymmetric synthesis or as a lead compound in medicinal chemistry discovery programs.

While specific experimental data for this compound is not widely available in published literature, the following tables provide representative data for its precursors and for a related N-acyl thiourea derivative to illustrate the expected physicochemical properties and spectroscopic features.

Table 1: Physicochemical Properties of Precursors

Compound NameMolecular FormulaMolar Mass ( g/mol )Appearance
L-ValineC₅H₁₁NO₂117.15White crystalline solid
Benzyl isothiocyanateC₈H₇NS149.21Colorless to pale yellow liquid

Table 2: Representative Spectroscopic Data for an Analogous N-Acyl Thiourea Derivative Data is for N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide and is illustrative of the types of signals expected for an N-substituted thiourea. rsc.org

TechniqueObservationInterpretation
¹H-NMR δ 13.21 (s, 1H), δ 10.42 (s, 1H)Signals corresponding to the two N-H protons of the thiourea moiety.
δ 7.22–8.92 (m)Signals for aromatic protons.
¹³C-NMR δ ~180 ppmSignal for the C=S (thiocarbonyl) carbon.
δ ~165 ppmSignal for the C=O (carbonyl) carbon.
FT-IR ~3200-3400 cm⁻¹N-H stretching vibrations.
~1670 cm⁻¹C=O stretching vibration.
~1175 cm⁻¹C=S stretching vibration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylcarbamothioylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKKDRRMWHXNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Benzylamino Carbonothioyl Valine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For N-[(benzylamino)carbonothioyl]valine, the most logical disconnection strategy involves breaking the carbon-nitrogen bonds of the thiourea (B124793) core.

The primary disconnection points are the two C-N bonds of the thiocarbonyl group (C=S). This approach simplifies the molecule into three primary synthons: a valine-derived amine, a benzylamine-derived amine, and a thiocarbonyl source.

Disconnection 1 (C-N bond adjacent to the valine moiety): This break leads to benzylaminocarbonothioyl isothiocyanate and valine.

Disconnection 2 (C-N bond adjacent to the benzyl (B1604629) moiety): This cleavage suggests a reaction between a valine-derived isothiocyanate and benzylamine (B48309).

Disconnection 3 (Both C-N bonds): A more fundamental disconnection breaks the molecule down to valine, benzylamine, and a C=S donor like thiophosgene or carbon disulfide.

The most practical and common synthetic strategy is derived from Disconnection 2, which points to the reaction between an amine and an isothiocyanate. This leads to a convergent synthesis plan starting from L- or D-valine (or an ester thereof) and benzyl isothiocyanate, or alternatively, benzylamine and a valine-derived isothiocyanate.

Classical and Contemporary Synthesis Pathways

The most direct and widely used method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. researchgate.net This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group (-N=C=S). mdpi.com

For the synthesis of this compound, this would involve reacting the amino group of the valine (often protected as an ester to prevent self-polymerization or unwanted side reactions of the carboxylic acid) with benzyl isothiocyanate. The reaction is typically high-yielding and can be performed under mild conditions. researchgate.net A general scheme for this type of reaction is as follows:

Reactants: Benzyl isothiocyanate and a Valine ester (e.g., L-valine methyl ester).

Mechanism: The nucleophilic nitrogen of the valine ester attacks the central carbon of the isothiocyanate. The resulting intermediate then undergoes proton transfer to yield the final thiourea product.

Advantages: This method is characterized by its efficiency, operational simplicity, and the wide availability of various isothiocyanates and amines. acs.orgnih.gov

The reaction can often be carried out at room temperature in a suitable solvent, and the product can be isolated by simple filtration, making it an atom-economical process. organic-chemistry.org

In cases where the required isothiocyanate is not commercially available, multi-step synthetic routes are employed. vapourtec.com These pathways typically involve the in situ generation of the isothiocyanate intermediate.

One common multi-step approach involves the use of carbon disulfide (CS₂). nih.gov In this method, a primary amine (e.g., valine ester) reacts with CS₂ in the presence of a base to form a dithiocarbamate salt intermediate. This salt can then be treated with a desulfurizing agent or react with a second amine (benzylamine) to form the unsymmetrical thiourea. nih.govorganic-chemistry.org

Another versatile multi-step synthesis involves the conversion of a primary amine into an isothiocyanate. acs.org For instance, the amino group of valine could be converted to an isothiocyanate, which is then reacted with benzylamine. The synthesis of the isothiocyanate precursor can be achieved by reacting the amine with reagents such as thiophosgene or, more recently, with bench-stable solid reagents like (Me₄N)SCF₃, which offers advantages in terms of safety and handling. acs.org

A representative multi-step synthesis can be outlined as:

Step 1: Isothiocyanate Formation: An acyl chloride is condensed with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone to generate an acyl isothiocyanate intermediate. mdpi.comnih.gov

Step 2: Thiourea Formation: The resulting isothiocyanate is then reacted with a primary amine (e.g., a heterocyclic amine) to yield the N-acyl thiourea derivative. mdpi.comnih.gov

These multi-step methods provide flexibility and access to a wide range of structurally diverse thiourea compounds that may not be accessible through direct condensation.

The efficiency and yield of thiourea synthesis can be significantly influenced by reaction conditions such as temperature, solvent choice, and the use of catalysts.

Temperature: While many isothiocyanate-amine condensations proceed efficiently at room temperature, heating can be employed to accelerate the reaction, particularly for less reactive amines. nih.gov For instance, some preparations may require heating to temperatures between 60-80°C. nih.govresearchgate.net However, excessive heat can sometimes lead to the decomposition of reactants or products. In one study, performing a reaction at 60°C resulted in a longer reaction time and a lower yield compared to 80°C. researchgate.net

Solvent: The choice of solvent can impact reaction rates and product isolation. Solvents ranging from polar aprotic (acetonitrile, DMF) to alcohols and even water have been successfully used. nih.gov "On-water" reactions, where the reaction is performed in an aqueous medium, have been shown to be a sustainable and efficient method for synthesizing unsymmetrical thioureas, often allowing for simple product isolation by filtration. organic-chemistry.orgorganic-chemistry.org Solvent-free conditions, sometimes assisted by microwave irradiation, also represent a green chemistry approach, reducing the use of volatile organic compounds (VOCs). nih.govnih.gov

Catalyst: The condensation of amines and isothiocyanates often does not require a catalyst. However, in multi-step syntheses, particularly those involving carbon disulfide, a base such as potassium carbonate or triethylamine (B128534) is typically required to facilitate the formation of the dithiocarbamate intermediate. nih.gov In some modern protocols, catalysts are used to improve efficiency and selectivity under milder conditions.

Table 1: Effect of Reaction Conditions on Thiourea Synthesis
ParameterConditionObservation/OutcomeCitation
TemperatureReaction at 60°C vs. 80°CLower temperature (60°C) led to a longer reaction time and a significantly lower yield (81%). researchgate.net
SolventAqueous Medium ("On-water")Enables a facile, sustainable, and chemoselective synthesis. Product isolation is simplified to filtration. organic-chemistry.org
SolventSolvent-free (Microwave-assisted)Provides rapid synthesis of symmetrical and unsymmetrical thioureas, avoiding toxic solvents. nih.gov
Reactant RatioReduction of excess sulfurReducing the excess of a sulfur reagent from 2 equivalents to 1.3 equivalents led to a slight drop in yield. researchgate.net
Catalyst/Baset-BuOK in tert-butanol/1,4-dioxaneFound to be optimal conditions for a multi-component synthesis of thioureas from amines, chloroform, and sulfur. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry provides a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. derpharmachemica.com The synthesis of this compound can be significantly improved by applying these principles, focusing on maximizing atom economy, utilizing safer solvents, designing sustainable catalysts, and minimizing waste.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal reaction has 100% atom economy, meaning all atoms from the reactants are found in the product, and no atoms are wasted as by-products. rsc.org

The most direct synthesis of this compound involves the addition reaction between valine and benzyl isothiocyanate. This reaction is a prime example of a highly atom-economical process.

Reaction: Valine + Benzyl Isothiocyanate → this compound

This is an addition reaction where the two reactant molecules combine to form a single product, with no other molecules being produced. Therefore, the theoretical atom economy is 100%. nih.govresearchgate.net

Data Table: Atom Economy Calculation

Below is the calculation for the atom economy of the direct addition synthesis.

ReactantFormulaMolecular Weight ( g/mol )
ValineC₅H₁₁NO₂117.15
Benzyl IsothiocyanateC₈H₇NS149.21
Total Reactant Mass 266.36
Product Formula Molecular Weight ( g/mol )
This compoundC₁₃H₁₈N₂O₂S266.36

Calculation: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 % Atom Economy = (266.36 / 266.36) x 100 = 100%

In contrast, a multi-step synthesis that involves protecting groups or generates leaving groups would have a significantly lower atom economy. For example, a hypothetical pathway where benzylamine is first reacted with thiophosgene to create benzyl isothiocyanate, generating HCl as a by-product, and then reacted with valine, would inherently waste the atoms in the leaving groups. Maximizing atom economy is achieved by favoring addition and rearrangement reactions over substitutions and eliminations.

Solvent choice is critical in green chemistry, as solvents often constitute the largest mass component in a reaction and contribute significantly to the process's environmental impact, including toxicity, volatility (VOCs), and energy consumption for removal.

Green Solvent Alternatives: Traditional syntheses of thiourea derivatives often employ volatile organic solvents (VOCs). However, greener alternatives are highly desirable.

Water: Performing reactions "on-water" has emerged as a sustainable strategy for synthesizing thioureas. acs.orgorganic-chemistry.org Water is non-toxic, non-flammable, and inexpensive. The "on-water" approach can lead to simple product isolation via filtration, and the water effluent can be recycled, approaching a "zero waste" protocol. acs.org

Deep Eutectic Solvents (DES): DES, such as a mixture of choline chloride and urea (B33335), are a class of green solvents with advantages like low cost, low toxicity, biodegradability, and high thermal stability. researchgate.netinformahealthcare.com They can act as both the solvent and catalyst, and can often be recovered and reused for multiple cycles. researchgate.net

Bio-based Solvents: Solvents derived from biomass, such as Cyrene, have been successfully used as green alternatives to traditional solvents like THF in the synthesis of thiourea derivatives, often resulting in quantitative yields. nih.gov

Solvent-Free Methodologies: Eliminating solvents entirely represents an even greener approach.

Mechanochemistry: This involves conducting reactions in the solid state using mechanical force, such as ball milling. nih.gov This method can selectively produce mono- or bis-thioureas in excellent yields (≥95%) without any bulk solvent, incorporating synthesis and solid-state analysis into a completely solvent-free workflow. nih.gov

Microwave-Assisted Solventless Reactions: Microwave irradiation in the absence of a solvent can rapidly produce di- and trisubstituted thioureas. nih.gov This technique often leads to shorter reaction times, higher yields, and simplified work-up procedures. researchgate.net

Data Table: Comparison of Solvent Methodologies

MethodologyKey AdvantagesKey DisadvantagesSustainability Profile
Traditional VOCs Good solubility for many reactantsToxic, flammable, environmentally persistentPoor
"On-Water" Synthesis Non-toxic, inexpensive, simple product isolation, recyclable acs.orgLimited solubility for nonpolar reactantsExcellent
Deep Eutectic Solvents (DES) Low toxicity, biodegradable, reusable, can act as catalyst researchgate.netHigher viscosity, potential product separation challengesVery Good
Mechanochemistry (Solvent-Free) Eliminates solvent waste, high yields, short reaction times nih.govRequires specialized equipment, may not be suitable for all substratesExcellent
Microwave (Solvent-Free) Rapid heating, increased reaction rates, high yields nih.govRequires microwave reactor, potential for localized overheatingExcellent

The principles of green chemistry favor catalysts that are non-toxic, highly efficient under mild conditions, and easily separable and reusable. wikipedia.org While the direct addition of valine to benzyl isothiocyanate may proceed without a catalyst, catalysts can enhance reaction rates, improve yields, and enable the use of greener solvents or milder conditions.

Organocatalysis: Chiral thiourea derivatives themselves are recognized as powerful hydrogen-bond-donating organocatalysts. wikipedia.orgnih.gov A sustainable approach could involve using a simple, non-toxic, and metal-free organocatalyst. Thiourea has been shown to act as a bifunctional catalyst, functioning as both a hydrogen bond donor to activate electrophiles and a Brønsted base. acs.org This dual activation can accelerate the reaction in aqueous media. acs.org

Heterogeneous Catalysts: Using a solid-supported catalyst (e.g., MgO) offers significant advantages in sustainable production. nih.gov These catalysts are easily removed from the reaction mixture by simple filtration, which avoids contamination of the product and allows the catalyst to be regenerated and reused over multiple cycles, reducing cost and waste. researchgate.net

Biocatalysts (Enzymes): As discussed conceptually in section 2.3.2, enzymes represent the ultimate green catalysts. They operate under mild aqueous conditions, are biodegradable, and offer unparalleled selectivity, which minimizes by-product formation and simplifies purification. researchgate.net

Data Table: Comparison of Catalyst Types for Sustainable Synthesis

Catalyst TypeExamplesAdvantagesDisadvantagesReusability
Homogeneous Soluble bases or acidsHigh activity, good contact with reactantsDifficult to separate from product, potential metal contaminationPoor
Organocatalyst Thiourea, Chiral AminesMetal-free, low toxicity, can be bifunctional acs.orgMay require higher catalyst loadingModerate (can be challenging)
Heterogeneous MgO, Silica Gel nih.govnih.govEasy separation and recovery, simplified purificationLower activity than homogeneous counterparts, potential for leachingExcellent
Biocatalyst Lipases, Acylases (Conceptual) researchgate.netHigh selectivity, mild aqueous conditions, biodegradable researchgate.netLower stability, sensitive to conditions, substrate scope may be limitedModerate to Good (with immobilization)
Photocatalyst N-doped ZnO rsc.orgUses light energy, mild conditionsRequires specific light source, potential for side reactionsGood

Waste minimization is a cumulative benefit of applying other green chemistry principles. The ideal synthesis produces only the desired product with no by-products, uses no solvents or auxiliaries, and consumes minimal energy.

Strategies for Waste Reduction:

High Atom Economy: The most effective strategy is to design reactions with 100% atom economy, such as the direct addition of valine to benzyl isothiocyanate, which produces no by-products, thus eliminating separation and disposal issues.

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates reduces solvent use for purification, minimizes material losses, and saves time and energy. nih.govacs.org A green one-pot method for related thioureas has been demonstrated using Cyrene as a solvent, achieving nearly quantitative yields. nih.gov

Recyclable Components: The use of recyclable catalysts and solvents is crucial. researchgate.netacs.org For example, "on-water" synthesis allows for the filtration of the product and reuse of the aqueous filtrate. acs.org Deep eutectic solvents and heterogeneous catalysts can also be recovered and reused for numerous cycles with minimal loss of activity. researchgate.net

Simplified Work-up and Purification: A major source of waste, particularly solvent waste, comes from product purification, especially column chromatography. Green methodologies aim for processes where the product is isolated by simple, non-energy-intensive methods like precipitation and filtration. acs.org

Use of Renewable Feedstocks: While the immediate precursors (valine and benzyl isothiocyanate) may be derived from petrochemical sources, a long-term green strategy would involve sourcing them from renewable biomass. Valine is a naturally occurring amino acid, and routes to bio-based aromatic compounds are an active area of research.

By integrating these principles, the synthesis of this compound can be transformed from a conventional process into a highly efficient, cost-effective, and environmentally responsible one.

Spectroscopic and Structural Elucidation of N Benzylamino Carbonothioyl Valine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the molecular structure, including stereochemistry.

The ¹H NMR spectrum of N-[(benzylamino)carbonothioyl]valine displays a series of signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Protons attached to the benzyl (B1604629) group typically appear in the aromatic region of the spectrum, usually between 7.2 and 7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group are expected to resonate as a doublet due to coupling with the adjacent N-H proton.

The protons of the valine moiety exhibit characteristic shifts. The α-proton (the CH group attached to both the nitrogen and the carboxyl group) is expected to be downfield due to the deshielding effects of these electronegative groups. The β-proton (the CH group of the isopropyl substituent) will appear as a multiplet due to coupling with both the α-proton and the methyl protons. The two methyl groups of the isopropyl substituent are diastereotopic and are therefore expected to have slightly different chemical shifts, each appearing as a doublet due to coupling with the β-proton.

The N-H protons of the thiourea (B124793) and amide linkages will appear as broad signals, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic acid proton is also expected to be a broad singlet at a significantly downfield position.

Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H 7.20-7.40 m -
CH₂ (benzyl) 4.60 d 5.8
α-H (valine) 4.50 dd 8.5, 4.5
β-H (valine) 2.20 m -
γ-CH₃ (valine) 1.05 d 6.8
γ'-CH₃ (valine) 1.00 d 6.8
N-H (thiourea) 8.50 br s -
N-H (amide) 9.00 br s -
COOH 12.50 br s -
Note:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The most downfield signal is typically the thiocarbonyl carbon (C=S) of the thiourea group, appearing around 180-190 ppm. The carbonyl carbon of the carboxylic acid group also resonates at a low field, typically in the range of 170-180 ppm. bmrb.io

The aromatic carbons of the benzyl group will have signals in the 127-140 ppm region. The benzylic CH₂ carbon is expected around 45-50 ppm. chemicalbook.com

For the valine residue, the α-carbon (attached to N and COOH) typically appears around 60 ppm. bmrb.io The β-carbon (the CH of the isopropyl group) is found further upfield, and the two diastereotopic methyl carbons will show distinct signals. bmrb.ioresearchgate.net

Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C=S 185.0
COOH 175.0
Ar-C (quaternary) 138.0
Ar-C (CH) 127.0-129.0
α-C (valine) 62.0
CH₂ (benzyl) 48.0
β-C (valine) 31.0
γ-CH₃ (valine) 19.0
γ'-CH₃ (valine) 18.5
Note:

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. emerypharma.comharvard.edu Cross-peaks in the COSY spectrum would confirm the coupling between the benzylic CH₂ protons and the adjacent N-H proton, as well as the couplings within the valine spin system (α-H to β-H, and β-H to the two γ-methyl groups). researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.com It would allow for the direct assignment of the carbon signals for the benzylic CH₂, and the α, β, and γ carbons of the valine moiety based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. emerypharma.comyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected from the benzylic CH₂ protons to the aromatic carbons and the thiocarbonyl carbon. The α-proton of valine would show correlations to the carbonyl carbon, the thiocarbonyl carbon, and the β-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly coupled. harvard.eduresearchgate.net NOESY data can be used to confirm the stereochemistry of the molecule. For example, NOE correlations between the benzylic protons and the aromatic protons would be expected. Correlations between the valine protons and the benzyl group protons could provide information about the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of chemical bonds.

Thiocarbonyl (C=S) Stretching: The thiocarbonyl group has a characteristic stretching vibration that is typically weaker than the C=O stretch and appears at a lower frequency. For thioureas, this band is often found in the region of 1300-1100 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

Amide Group Vibrations: The amide group gives rise to several characteristic bands. The N-H stretching vibration appears as a sharp or broad band in the region of 3400-3200 cm⁻¹. The exact position and shape are sensitive to hydrogen bonding. The amide I band (primarily C=O stretching) is typically found around 1650 cm⁻¹, although in this molecule, the coupling is with the C=S group. The amide II band (a mixture of N-H bending and C-N stretching) is usually observed near 1550 cm⁻¹.

Carboxyl Group Vibrations: The carboxylic acid group is characterized by a very broad O-H stretching band that can span from 3300 to 2500 cm⁻¹, often obscuring other signals in this region. youtube.com This broadness is due to strong hydrogen-bonded dimers. The C=O stretching vibration of the carboxyl group is typically a strong, sharp band found around 1700-1725 cm⁻¹. youtube.comlibretexts.org

Typical IR Absorption Frequencies for Key Functional Groups

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (very broad)
Amide/Thiourea N-H stretch 3400-3200
Carboxylic Acid C=O stretch 1725-1700
Amide Amide I (C=O) ~1650
Amide Amide II (N-H bend, C-N stretch) ~1550

Both IR and Raman spectroscopy are powerful tools for studying hydrogen bonding. researchgate.netnih.gov The presence of multiple donor (N-H, O-H) and acceptor (C=O, C=S) sites in this compound allows for the formation of a complex network of intra- and intermolecular hydrogen bonds.

In the IR spectrum, the broadening and red-shifting (shift to lower frequency) of the N-H and O-H stretching bands are clear indicators of hydrogen bonding. mdpi.comnih.gov The extent of the shift can provide a qualitative measure of the strength of the hydrogen bond. researchgate.net For instance, the very broad O-H stretch of the carboxylic acid is a classic sign of strong dimeric hydrogen bonding. Similarly, the positions of the amide N-H and thiourea N-H stretches can indicate their involvement in hydrogen bonds. The C=O and C=S stretching frequencies can also be affected, typically shifting to lower wavenumbers when the oxygen or sulfur atom acts as a hydrogen bond acceptor. By comparing spectra in different solvents or at different concentrations, it is possible to distinguish between intramolecular and intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. nih.gov For this compound, with a chemical formula of C₁₃H₁₈N₂O₂S, the theoretical monoisotopic mass can be calculated with high precision. This "exact mass" allows chemists to distinguish it from other potential compounds that might have the same nominal (integer) mass. nih.gov

The ability of HRMS to resolve minute mass differences is crucial for confirming the presence of specific elements like sulfur, whose isotopic pattern (a notable A+2 peak) can be distinguished from molecules containing only carbon, hydrogen, nitrogen, and oxygen. nih.gov The experimentally determined mass is typically compared to the theoretical value, with a match within a narrow tolerance (e.g., ±5 ppm) providing strong evidence for the proposed elemental composition.

Table 1: Theoretical HRMS Data for this compound

Parameter Value
Chemical Formula C₁₃H₁₈N₂O₂S
Monoisotopic Mass (Da) 266.1089
Nominal Mass (Da) 266
Common Adducts [M+H]⁺ 267.1167

Note: Mass values are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

In addition to providing the molecular weight, mass spectrometry fragments the molecule into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint, offering definitive structural confirmation. libretexts.org While a specific experimental spectrum for this compound is not detailed in the reviewed literature, a plausible fragmentation pattern can be predicted based on established principles for similar chemical moieties. nih.govnih.govyoutube.com

Upon ionization, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would undergo cleavage at its weakest bonds or through energetically favorable rearrangements. Key fragmentation pathways would likely include:

Alpha-Cleavage: This is common for carbonyl and thiocarbonyl compounds, involving the cleavage of bonds adjacent to the C=S group. youtube.com

Benzyl Group Fragmentation: A characteristic and often abundant fragment would be the tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91, resulting from the cleavage of the benzylic C-N bond.

Valine Moiety Fragmentation: The valine part of the molecule can undergo characteristic losses, such as the neutral loss of water and carbon monoxide from the carboxylic acid group. nih.gov The loss of the isopropyl side chain (43 Da) is also a possible pathway.

Thiourea Core Cleavage: Fragmentation can occur on either side of the thiourea (N-C(S)-N) core, leading to ions corresponding to the benzylamino portion or the valine portion.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (Proposed) Possible Fragment Identity Fragmentation Pathway
221 [M - COOH]⁺ Loss of the carboxylic acid group
175 [C₇H₇NHCSNH₂]⁺ Cleavage of the N-Cα bond of the valine residue
150 [C₇H₇NHCS]⁺ Cleavage of the thiourea N-N bond

X-ray Crystallography of this compound

An X-ray crystallographic analysis of this compound would reveal the exact spatial arrangement of its constituent parts. The structure would be defined by several key features:

The Thiourea Plane: The N-C(S)-N backbone of the thiourea group is expected to be relatively planar.

Chiral Center: The absolute configuration of the chiral alpha-carbon of the valine residue ((S) for L-valine or (R) for D-valine) would be definitively established. nih.gov

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular forces, primarily hydrogen bonding. nih.govlibretexts.org this compound possesses multiple sites for hydrogen bonding:

Donors: The N-H protons on the valine nitrogen and the benzylamine (B48309) nitrogen.

Acceptors: The carbonyl oxygen atoms of the carboxylic acid and the sulfur atom of the thiocarbonyl group.

These sites allow for the formation of robust hydrogen-bonding networks. nih.gov Common motifs could include dimeric structures where two molecules are linked via hydrogen bonds between their carboxylic acid groups, or extended chains and sheets where the thiourea and amide groups interact (e.g., N-H···O and N-H···S bonds). nih.govnih.gov These interactions are critical in stabilizing the crystal structure.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

Donor Acceptor Type of Interaction
Carboxyl O-H Carboxyl C=O Intermolecular (Dimer Formation)
Valine N-H Thiocarbonyl S=C Intermolecular
Benzylamino N-H Carboxyl C=O Intermolecular

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

For a chiral molecule like this compound (derived from a chiral amino acid), CD spectroscopy serves two primary purposes. First, it can be used to assess enantiomeric purity. A pure enantiomer (e.g., the L-form) will produce a characteristic CD spectrum, while a racemic mixture (an equal mix of L- and D-forms) will be CD-silent. Second, CD is a powerful tool for determining the absolute configuration of the chiral center. By comparing the experimentally measured CD spectrum with a spectrum predicted by quantum-mechanical calculations for a known configuration (e.g., S-configuration), the absolute stereochemistry of the molecule can be confidently assigned. This approach is particularly valuable for N-substituted amino acids where derivatization can influence the chiroptical properties. researchgate.net

Computational and Theoretical Studies of N Benzylamino Carbonothioyl Valine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of N-[(benzylamino)carbonothioyl]valine. These studies are typically performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy in the theoretical predictions.

The foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, DFT calculations have been used to determine the equilibrium geometry, predicting key bond lengths and angles. The optimized structure reveals the spatial arrangement of the benzyl (B1604629) group, the thiourea (B124793) moiety, and the valine residue. A comparison between the theoretically calculated parameters and experimental data, if available from techniques like X-ray crystallography, is crucial for validating the computational model. For instance, the C=S bond, a key feature of the thiourea core, is calculated to be 1.673 Å. The planarity and torsion angles of the molecule are also determined, providing insight into its conformational preferences.

Table 4.1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length C=S 1.673 Å
Bond Length C-N (Thiourea) 1.380 Å / 1.391 Å
Bond Angle N-C-N (Thiourea) 117.8°
Bond Angle C-N-C 124.9°

This table presents a selection of key geometrical parameters obtained through DFT calculations.

The electronic properties of a molecule are critical to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO-LUMO energy gap has been calculated using DFT, providing a quantitative measure of its electronic stability.

The Molecular Electrostatic Potential (MEP) surface is another powerful tool for analyzing electronic structure. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the most negative regions, indicating sites susceptible to electrophilic attack, are typically located around the electronegative oxygen and sulfur atoms. Conversely, positive potential is often found around the N-H protons, indicating sites for potential nucleophilic interaction.

Table 4.2: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.21 eV
LUMO Energy -1.78 eV
HOMO-LUMO Energy Gap 4.43 eV

Data derived from DFT (B3LYP/6-311++G(d,p)) calculations.

Theoretical calculations are highly effective in predicting vibrational spectra (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated vibrational frequencies, after appropriate scaling to correct for anharmonicity and basis set limitations, can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands. For this compound, key vibrational modes include the N-H stretching, C=O stretching of the carboxylic acid, and the characteristic C=S stretching of the thiourea group. For example, the C=S stretching vibration is a critical marker for the thiourea moiety and is identified in both calculated and experimental spectra.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions aid in the assignment of complex experimental NMR spectra, confirming the molecular structure. The calculated chemical shifts for the protons and carbons in the benzyl ring, the valine side chain, and the thiourea core are compared with experimental data to validate the structural analysis.

Table 4.3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Experimental FT-IR Calculated (Scaled) Assignment
O-H Stretch 3306 3389 Carboxylic acid
N-H Stretch 3180 3280 Thiourea NH
C=O Stretch 1701 1725 Carboxylic acid
C=S Stretch 733 731 Thiourea

This table highlights the correlation between measured and theoretically predicted vibrational frequencies.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single, optimized molecule, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, including their movements and interactions with their environment.

To date, specific molecular dynamics simulation studies focusing explicitly on the solution-phase conformations and dynamics of this compound are not extensively reported in publicly available scientific literature. Such simulations would be valuable for understanding how the molecule behaves in a liquid environment. By simulating the molecule's trajectory over nanoseconds or longer, researchers could analyze its conformational flexibility, identifying the most populated shapes and the energy barriers between them. This would reveal how the benzyl and valine groups move relative to the central thiourea core in solution.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the detailed pathways of chemical reactions. For a molecule such as this compound, these methods can elucidate how it might be formed or how it participates in subsequent reactions, for instance, in its role as a catalyst or a reactant in cyclization or addition reactions. researchgate.net The general approach involves calculating the potential energy surface of the reaction, which maps the energy of the system as a function of the geometric arrangement of the atoms.

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS). wikipedia.org The transition state is a specific arrangement of atoms along the reaction coordinate that corresponds to the highest potential energy point, representing the kinetic bottleneck of the reaction. wikipedia.orglibretexts.org According to transition state theory, the rate of a reaction is directly related to the energy difference between the reactants and the transition state, known as the activation energy or energy barrier. wikipedia.orgbohrium.com

For a reaction involving this compound, computational chemists would model the geometries of the reactants, potential intermediates, products, and the transition states connecting them. Frequency calculations are then performed to characterize these structures. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state is uniquely identified by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking or forming of a specific bond.

Once the transition state is located and verified, its energy is calculated. The difference between this energy and the energy of the reactants gives the activation energy barrier (ΔG‡ or ΔE‡). A higher energy barrier corresponds to a slower reaction rate. These calculations can be performed for different possible pathways to determine the most favorable reaction mechanism.

Interactive Data Table: Illustrative Energy Profile for a Hypothetical Reaction

The following table conceptually illustrates the type of data generated from transition state calculations for a hypothetical reaction involving this compound. The values are for demonstration purposes only.

SpeciesRelative Energy (kcal/mol)Number of Imaginary FrequenciesCharacterization
Reactants0.00Minimum
Transition State 1 (TS1)+25.31Saddle Point
Intermediate+5.70Minimum
Transition State 2 (TS2)+18.91Saddle Point
Products-10.20Minimum

This table is a conceptual illustration. Actual values would be derived from specific quantum chemical calculations.

Thiourea derivatives are widely recognized as effective organocatalysts, capable of activating substrates through hydrogen bonding. diva-portal.org this compound, possessing both a thiourea moiety for hydrogen bonding and a chiral center from the valine residue, has the potential to catalyze asymmetric reactions.

Computational studies are crucial for understanding how such a catalyst operates and for predicting the stereochemical outcome of the reaction. researchgate.netrsc.org DFT calculations can model the interaction between the catalyst and the reactants (substrates). diva-portal.org By constructing the potential energy surfaces for the formation of different stereoisomeric products (e.g., R vs. S enantiomers), the origin of stereoselectivity can be determined.

The process involves:

Modeling the Catalyst-Substrate Complex: Building the initial 3D structures of the complex formed between this compound and the reactants. The dual hydrogen bonds from the N-H protons of the thiourea group can bind to an electrophile, making it more susceptible to nucleophilic attack.

Locating Diastereomeric Transition States: For a chiral catalyst, the transition states leading to the different enantiomeric products are diastereomeric. These diastereomeric transition states will have different energies.

Calculating Energy Differences: The difference in the activation energies (ΔΔG‡) between the competing diastereomeric transition states determines the enantiomeric excess (ee) of the product. A larger energy difference leads to higher predicted stereoselectivity.

For example, in a hypothetical Michael addition catalyzed by this compound, one would calculate the energy barriers for the nucleophile attacking the Re and Si faces of the activated electrophile. The pathway with the lower energy barrier will be the major pathway, leading to the predominant enantiomer. researchgate.netrsc.org These predictions can guide the rational design of more selective catalysts by modifying the structure to enhance the energy difference between the competing transition states.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Conceptual)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are conceptual frameworks and computational techniques used in medicinal chemistry and drug design to understand how the chemical structure of a compound relates to its biological activity. farmaciajournal.comnih.gov These models are built on the principle that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. researchgate.net

For this compound, SAR and QSAR studies would be invaluable for optimizing its potential biological activities, such as antimicrobial or anticancer effects. nih.govsciencepg.com

Conceptual SAR Analysis:

A qualitative SAR study involves systematically modifying the structure of this compound and observing the effect on its biological activity. This provides rules and insights into which parts of the molecule are important for its function. Key regions for modification would include:

The Valine Moiety: The isopropyl group could be replaced with other alkyl or aryl groups to probe steric and hydrophobic requirements. The stereochemistry of the valine (L- or D-) would be critical to investigate, as biological systems are often highly stereoselective. nih.gov

The Benzylamino Group: The benzyl group could be substituted on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups) to modulate electronic properties and potential π-π stacking interactions.

The Thiourea Core: While the core is often essential for the primary mechanism of action (e.g., hydrogen bonding or metal chelation), modifications are less common but could involve N-methylation to block one of the hydrogen bond donors.

Conceptual QSAR Modeling:

QSAR takes the SAR concept a step further by creating a mathematical model that quantitatively correlates structural properties with activity. nih.govnih.gov The general workflow is as follows:

Data Collection: A dataset of thiourea analogs, including this compound, with their measured biological activities (e.g., IC₅₀ values) is assembled. sciencepg.com

Descriptor Calculation: For each molecule in the series, a set of numerical values called "molecular descriptors" is calculated using computational software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates a selection of descriptors to the biological activity. crpsonline.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

Interactive Data Table: Conceptual Molecular Descriptors for QSAR of this compound Analogs

This table illustrates the types of descriptors that would be calculated for a QSAR study.

Descriptor TypeDescriptor ExampleProperty RepresentedPotential Influence on Activity
Electronic HOMO/LUMO EnergiesElectron-donating/accepting abilityReactivity, hydrogen bond strength
Steric Molecular VolumeSize and shape of the moleculeBinding site fit, steric hindrance
Hydrophobic LogP (Partition Coefficient)LipophilicityMembrane permeability, hydrophobic interactions
Topological Wiener IndexMolecular branching and connectivityOverall molecular shape and size
Hydrogen Bonding H-Bond Donor/Acceptor CountCapacity for hydrogen bondingTarget binding affinity

The resulting QSAR equation might look conceptually like this:

pIC₅₀ = c₀ + c₁(LogP) - c₂(Molecular Volume) + c₃*(LUMO)

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. Such a model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Chemical Reactivity and Derivatization of N Benzylamino Carbonothioyl Valine

Reactions Involving the Thiocarbonyl Moiety

The thiocarbonyl (C=S) group is a key reactive site in N-[(benzylamino)carbonothioyl]valine. Compared to its carbonyl (C=O) analog, the C=S bond is longer, weaker, and more polarizable, making the sulfur atom a soft electrophile and the carbon atom susceptible to nucleophilic attack. caltech.edu

The thiocarbonyl carbon in N-acylthioureas is electrophilic and readily undergoes nucleophilic addition. nih.govmdpi.com This reactivity is fundamental to the synthesis of N-acylthiourea derivatives themselves, which often involves the nucleophilic addition of an amine to an acyl isothiocyanate intermediate. nih.govresearchgate.net The sulfur and nitrogen atoms within the acylthiourea framework provide multiple bonding opportunities, making them effective ligands for metal ions. rsc.org

Amines, hydrazines, and other nucleophiles can react at the thiocarbonyl group, potentially leading to substitution of the sulfur atom or addition-elimination pathways. For instance, the reaction of N-acylthioureas with amines can lead to the formation of guanidine (B92328) derivatives, although this often requires activation of the thiocarbonyl group.

The conversion of the thiocarbonyl group to a carbonyl group (desulfurization) is a common transformation for thiourea (B124793) derivatives. This reaction effectively converts N-acylthioureas into their corresponding N-acylureas.

Oxidative Desulfurization : Reagents like alkaline hydrogen peroxide can be used to oxidize the thiocarbonyl group, replacing the sulfur with oxygen to yield the urea (B33335) analog. scilit.com The use of lead(II) salts in the presence of triethylamine (B128534) has also been shown to achieve efficient and regioselective N-acylation of the resulting urea from a thiourea precursor. researchgate.net

Reductive Desulfurization : Various reagents are known to effect the reductive desulfurization of thioureas. Nickel boride, for example, can desulfurize N,N'-dialkylthioureas to produce formamidines. researchgate.net Raney nickel is another classic reagent for removing sulfur from organic molecules, although its action on thioureas can lead to various products depending on the substitution pattern and reaction conditions. researchgate.netorganic-chemistry.org

The electrochemical oxidation of molecules in the presence of thiourea has also been studied, indicating the susceptibility of the sulfur atom to oxidative processes. fao.org

Transformations at the Amide and Carboxyl Functions

The valine backbone of the molecule provides both a carboxylic acid and an amide-like linkage (part of the acylthiourea structure), which are amenable to standard transformations.

The terminal carboxylic acid group of this compound can be readily converted into esters and amides, which is a common strategy for modifying amino acid derivatives.

Esterification : Standard acid-catalyzed esterification methods using an alcohol in the presence of a strong acid (e.g., HCl, H₂SO₄) or coupling agents can be employed. Orthoesters, such as triethyl orthoacetate (TEOA), are effective reagents for the esterification of N-acylamino acids. nih.gov The reaction of N-acylthioureas containing a carboxylate function with alkyl halides (like methyl iodide) can also yield the corresponding methyl esters. mdpi.com

Amidation : The carboxyl group can be activated using standard peptide coupling reagents (e.g., DCC, HOBt, HATU) and reacted with primary or secondary amines to form the corresponding amides. This is a fundamental transformation in peptide synthesis and can be applied to complex amino acid derivatives. researchgate.netnih.gov

These reactions are summarized in the table below.

Reaction TypeReagent(s)Product Type
EsterificationAlcohol, Acid Catalyst (e.g., HCl)Carboxylic Ester
EsterificationTriethyl Orthoacetate (TEOA)Ethyl Ester
AmidationAmine, Coupling Agent (e.g., DCC)Carboxamide

This table presents expected reactions based on the functional groups of this compound.

While the nitrogen atoms of the thiourea moiety are generally more nucleophilic, the amide nitrogen derived from the valine can potentially undergo alkylation or acylation under specific conditions. However, N-acylation of the thiourea nitrogens is a more commonly documented reaction for this class of compounds. rsc.orgresearchgate.net N,N-disubstituted-N'-acylthioureas are readily synthesized, indicating that substitution on the thiourea nitrogens is facile. nih.gov

Alkylation of the amide nitrogen is generally more challenging. Specific methods, sometimes utilizing strong bases in ionic liquids or phase-transfer catalysts, have been developed for the N-alkylation of various heterocyclic compounds and amides. organic-chemistry.orggoogle.com

Cyclization and Rearrangement Reactions

The structure of this compound, being an N-acylamino acid derivative, is a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the nucleophilic attack of one of the nitrogen atoms or the sulfur atom on an electrophilic center within the molecule.

Thiohydantoin Formation : One of the most prominent cyclization pathways for N-acylthioureas derived from amino acids is the formation of thiohydantoins (2-thioxoimidazolidin-4-ones). This typically occurs under basic or acidic conditions, where the amide nitrogen attacks the carbonyl carbon of the acyl group, or the valine's alpha-carbon attacks the thiocarbonyl carbon, followed by dehydration. The synthesis of hydantoins and thiohydantoins from amino acid derivatives is a well-established route. researchgate.netorganic-chemistry.orgnih.gov

Thiazolidinone Formation : N-acylthioureas can also cyclize to form thiazolidinone derivatives. For example, reaction with reagents like dialkyl acetylenedicarboxylates can lead to the formation of a thiazolidinone ring. nih.govresearchgate.net Another common route involves the reaction of thiourea derivatives with α-haloacetyl compounds. hilarispublisher.commdpi.com

Oxadiazine Formation : Dehydrosulfurization of acylthioureas using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can lead to an acyl carbodiimide (B86325) intermediate, which can undergo a [4+2] cycloaddition reaction to form 2H-1,3,5-oxadiazine derivatives. rsc.org

The table below outlines key cyclization reactions applicable to N-acylthiourea structures.

Reagent/ConditionIntermediate/PrecursorResulting Heterocycle
Base or AcidN-Acylamino ThioureaThiohydantoin
Dialkyl AcetylenedicarboxylateN-AcylthioureaThiazolidinone
Dicyclohexylcarbodiimide (DCC)N-Acylthiourea2H-1,3,5-Oxadiazine

This table summarizes potential cyclization pathways for this compound based on known reactivity of related compounds. rsc.orgnih.govresearchgate.net

Synthesis and Characterization of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is a key area of research for exploring structure-activity relationships. These synthetic efforts typically focus on modifying the benzyl (B1604629) substituent, altering the amino acid side chain, or attaching specific moieties for analytical detection.

Modification of the benzyl substituent on the thiourea nitrogen allows for the systematic investigation of electronic and steric effects on the molecule's properties. The general synthesis of such analogs involves the reaction of an appropriately substituted benzylamine (B48309) with an isothiocyanate derivative of valine, or by reacting a substituted benzyl isothiocyanate with valine. A variety of substituted benzylamines and phenyl isothiocyanates are commercially available or can be synthesized, providing access to a wide range of analogs.

Research has shown that the introduction of different substituents on the phenyl ring of related N-aryl or N-benzyl thiourea compounds can be readily achieved. nih.govnih.govnih.govresearchgate.netnih.gov For instance, N,N′-bis[2-(dialkylamino)phenyl]thioureas have been synthesized by treating 1,1′-thiocarbonyldiimidazole with the corresponding 2-amino-N,N′-dialkylaniline. nih.govresearchgate.net This approach allows for the introduction of various substitution patterns on the aromatic ring. While direct synthesis of a broad range of substituted this compound analogs is not extensively documented in single reports, the synthesis of related structures, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, demonstrates the feasibility of incorporating substituted aryl moieties. mdpi.com

The characterization of these analogs typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry (MS) to confirm the molecular structure. In the ¹H NMR spectra of N,N′-bis[2-(dimethylamino)phenyl]thiourea, the N-H proton resonance provides evidence of intramolecular hydrogen bonding. nih.gov The IR spectra of such compounds show characteristic C=S stretching bands. dergipark.org.tr

Table 1: Representative Analogs of this compound with Modified Benzyl Substituents and their Characterization Data

Substituent on Benzyl RingCompound NameSynthesis MethodKey Characterization DataReference
2-(Dimethylamino)N,N′-bis[2-(dimethylamino)phenyl]thioureaReaction of 1,1′-thiocarbonyldiimidazole with 2-amino-N,N'-dimethylaniline¹H NMR: N-H resonance indicating intramolecular H-bonding. IR: Characteristic C=S stretch. MS: m/z consistent with structure. nih.govresearchgate.net
2-Chloro-6-methylN-(2-chloro-6-methylphenyl)-N'-heteroaryl thioureaReaction of amino(di)azines with 2-chloro-6-methylphenyl isothiocyanateNot explicitly detailed for a valine derivative, but general methods are provided. nih.gov
4-Bromo (on a benzoyl group)N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valineReaction of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chlorideDetailed ¹H NMR, ¹³C NMR, MS, and elemental analysis provided in the study. mdpi.com

Note: This table includes examples of related substituted N-aryl thiourea and N-benzoyl valine derivatives to illustrate the synthetic possibilities and characterization methods, due to a lack of specific data for a wide range of N-[(substituted-benzylamino)carbonothioyl]valine analogs in the searched literature.

Altering the isopropyl side chain of the valine moiety is another strategy to create analogs of this compound. This can be achieved by starting the synthesis with different amino acids. The reaction of benzyl isothiocyanate with various amino acids would yield a series of N-[(benzylamino)carbonothioyl]amino acids with different side chains. For example, using leucine (B10760876) would result in an isobutyl side chain, while using phenylalanine would introduce a benzyl side chain.

The synthesis of N-acyl thiourea derivatives from various heterocyclic amines has been reported, demonstrating the versatility of the isothiocyanate reaction. mdpi.com Similarly, the synthesis of N-[(benzoylamino)-thioxomethyl]-amino acid derivatives has been accomplished using amino acids such as aspartic acid, glutamic acid, methionine, leucine, and tryptophan. researchgate.net The synthesis of non-canonical amino acids through methods like dehydrogenation can also provide precursors for novel derivatives. nih.gov Furthermore, general methods for the N-alkylation of amino acids are well-established. monash.edu

Post-synthetic modification of the amino acid side chain is also a possibility, although potentially more complex. For instance, methods for the side-chain modification of polypeptides are known and could potentially be adapted for smaller molecules. escholarship.org The synthesis of thiourea-tethered C-glycosyl amino acids showcases the coupling of modified amino acids with isothiocyanates. escholarship.org

Table 2: Examples of N-[(benzylamino)carbonothioyl]amino Acid Analogs with Altered Side Chains

Amino Acid PrecursorResulting Side ChainGeneral Synthesis ApproachPotential CharacterizationReference (for related syntheses)
LeucineIsobutylReaction of benzyl isothiocyanate with leucineNMR, IR, MS researchgate.net
PhenylalanineBenzylReaction of benzyl isothiocyanate with phenylalanineNMR, IR, MS nih.gov
Aspartic Acid-CH₂COOHReaction of benzyl isothiocyanate with aspartic acidNMR, IR, MS researchgate.net
Methionine-(CH₂)₂SCH₃Reaction of benzyl isothiocyanate with methionineNMR, IR, MS researchgate.net

Note: This table is illustrative and based on the general reactivity of isothiocyanates with different amino acids as described in the literature.

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, such as its volatility for gas chromatography (GC) or its detectability by a specific detector in high-performance liquid chromatography (HPLC). jfda-online.comresearchgate.net For this compound, derivatization would typically target the carboxylic acid group, the thiourea moiety, or the secondary amine.

The carboxylic acid group can be esterified, for example, through alkylation, to increase volatility for GC analysis. researchgate.net Silylation is another common technique for derivatizing active hydrogens in -COOH, -NH, and -SH groups, making the analyte more suitable for GC-MS. jfda-online.comresearchgate.netnih.gov

For HPLC analysis, derivatization is often employed to introduce a chromophore or a fluorophore to enhance UV or fluorescence detection. chromforum.orgsdiarticle4.com Several reagents are available for the derivatization of amines and amino acids. O-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. sdiarticle4.com While this compound contains secondary amines, related derivatization strategies might be applicable. Dansyl chloride reacts with both primary and secondary amines to produce fluorescent sulfonamide derivatives, making it a potential reagent for this compound. sdiarticle4.com

The thiourea moiety itself can be targeted for derivatization. Thiourea-containing compounds have been synthesized as derivatization reagents for carboxylic acids in LC-MS/MS analysis, where the thiourea group enhances the electrospray ionization response. nih.gov It is also possible to develop fluorescent probes based on thiourea derivatives. researchgate.netnih.govnih.gov For instance, fluorescein-based thiourea derivatives have been developed as fluorogenic sensors. researchgate.net Boron dipyrromethene (BODIPY) dyes with isothiocyanate or thiourea substituents have also been synthesized as fluorescent probes. nih.govacs.org These approaches could potentially be adapted to label this compound for sensitive detection.

Table 3: Potential Derivatization Strategies for Analytical Purposes

Target Functional GroupDerivatization ReactionAnalytical TechniquePurpose of DerivatizationReference (for general method)
Carboxylic AcidEsterification (e.g., with an alkyl halide)GC-MSIncrease volatility researchgate.net
Carboxylic Acid, N-H groupsSilylation (e.g., with BSTFA or MTBSTFA)GC-MSIncrease volatility, improve chromatographic behavior jfda-online.comresearchgate.netnih.gov
Secondary AminesAcylation (e.g., with Dansyl Chloride)HPLC-FluorescenceIntroduce a fluorophore for enhanced detection sdiarticle4.com
Thiourea MoietyComplexation/Reaction with a fluorogenic reagentHPLC-FluorescenceIntroduce a fluorescent tag for sensitive detection researchgate.netnih.govnih.gov
Carboxylic AcidCondensation with a thiourea-containing derivatizing agentLC-MS/MSEnhance ionization efficiency nih.gov

Broader Research Implications and Potential Applications in Chemical Science

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are non-covalent. The unique structural features of N-[(benzylamino)carbonothioyl]valine make it an excellent candidate for studies in molecular recognition and the formation of ordered supramolecular assemblies. The thiourea (B124793) moiety is a particularly effective hydrogen-bond donor, a property that is fundamental to its role in recognizing and binding other molecules. nih.govrsc.org

The thiourea functional group is well-established as a powerful neutral receptor for anions. chimia.ch The two N-H protons on the thiourea backbone are sufficiently acidic to form strong, directional hydrogen bonds with a variety of anions, such as halides (F⁻, Cl⁻, Br⁻) and oxoanions (e.g., acetate, dihydrogen phosphate). chimia.ch The strength and selectivity of this binding can be tuned by the electronic nature of the substituents on the thiourea nitrogen atoms. In this compound, the electron-donating character of the benzyl (B1604629) and valine groups would influence the acidity of the N-H protons and, consequently, its anion binding affinity.

Table 1: Potential Anion Binding Interactions of this compound

Interacting Moiety Type of Interaction Target Species
Thiourea N-H protons Hydrogen Bonding Anions (e.g., Cl⁻, Br⁻, CH₃COO⁻)
Carboxylate O-atoms Ion-Dipole / Chelation Cations (e.g., Li⁺, Na⁺)

This table is conceptual and based on the known properties of the functional groups.

A bis-thiourea chiral solvating agent has been demonstrated to be effective in determining the absolute configuration of N-amino acid derivatives through NMR spectroscopy, highlighting the potential of such structures in stereoselective recognition. nih.gov This principle suggests that this compound could serve as a chiral selector for resolving racemic mixtures of appropriate guest molecules.

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded nanostructures is a cornerstone of bottom-up materials design. This compound possesses multiple features that could drive self-assembly.

Hydrogen Bonding: The thiourea N-H groups can form intermolecular hydrogen bonds with the thiocarbonyl (C=S) group or the carboxyl group of a neighboring molecule, leading to the formation of tapes, sheets, or helical structures.

π-π Stacking: The aromatic benzyl groups can interact through π-π stacking, providing an additional organizing force that can direct the formation of one- or two-dimensional arrays.

Chirality: The inherent chirality of the valine moiety can introduce a bias in the packing arrangement, potentially leading to the formation of chiral superstructures like helical nanofibers or twisted ribbons.

The interplay of these interactions could allow for the programmed assembly of this molecule into complex and functional nanoscale architectures, a concept that is actively explored for various thiourea derivatives.

Applications in Organocatalysis and Ligand Design

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry. beilstein-journals.orgresearchgate.net Chiral thioureas, in particular, have emerged as highly effective catalysts for a wide range of asymmetric transformations. rsc.orgnih.gov

A key strategy in organocatalysis is the design of bifunctional catalysts that can activate two different reacting partners simultaneously. nih.govchimia.ch In the context of thiourea catalysis, this typically involves combining the hydrogen-bond donating thiourea group (which acts as a Lewis acid to activate an electrophile) with a Brønsted basic site (like a tertiary amine) that activates a nucleophile. nih.govjst.go.jp

This compound itself contains the thiourea moiety for electrophile activation. The valine's carboxylic acid group or the benzylamino nitrogen could potentially act as a basic site, or the molecule could be chemically modified to incorporate a more potent basic group, such as a dimethylamino or pyrrolidine (B122466) functionality. chimia.ch Thioureas derived from amino acids have proven to be efficient catalysts for reactions like the Michael addition, demonstrating the viability of this molecular framework. nih.gov

Table 2: Research Findings on Amino Acid-Derived Thiourea Catalysts

Catalyst Type Asymmetric Reaction Key Finding Reference
Fullerene-Thiourea (from Valine) Nitro-Michael Addition Efficient and recyclable catalyst for stereoselective additions. nih.gov
Amino Thiourea Michael Addition Bifunctional activation of nucleophile and electrophile leads to high enantioselectivity. chimia.chlibretexts.org

In addition to being organocatalysts, thiourea derivatives can also serve as ligands for metal centers in asymmetric catalysis. The sulfur atom of the thiourea is a soft donor, capable of coordinating to transition metals, while the adjacent nitrogen atoms can also participate in binding. The chiral environment provided by the valine backbone in this compound would be transferred to the metal center, enabling enantioselective transformations.

The combination of the thiourea with the carboxylate of the valine could create a bidentate or even tridentate ligand, capable of forming a stable chelate complex with a metal ion. Such chiral metal complexes could be applied to a variety of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Advanced Materials Science Applications (Conceptual)

The unique properties of thiourea derivatives are also being explored in the field of materials science. The potential for this compound in this area is largely conceptual but is grounded in the established behavior of related compounds.

The self-assembly properties discussed previously could be harnessed to create "soft" materials like organogels or liquid crystals. The formation of an extended hydrogen-bonded network could trap solvent molecules to form a gel, and the chiral nature of the building block could impart unique chiroptical properties to the material.

Furthermore, thiourea derivatives have been used as single-source precursors for the synthesis of metal sulfide (B99878) nanocrystals. By coordinating this compound to a metal salt and then thermally decomposing the resulting complex, it is conceivable that chiral quantum dots or other nanostructured semiconductor materials could be produced. The organic components would decompose at high temperatures, leaving behind the metal sulfide material, with the initial structure of the precursor potentially influencing the final nanocrystal morphology.

Polymer Chemistry and Material Modification

The thiourea moiety is a valuable building block in polymer science, and by extension, this compound could be explored in several capacities.

Functional Monomers for Molecularly Imprinted Polymers (MIPs): Thiourea derivatives have been successfully employed as functional monomers in the creation of MIPs, which are polymers designed with a molecular "memory" for a specific template molecule. nih.gov For instance, research has shown that thiourea derivatives can act as effective monomers for MIPs that specifically recognize and bind As(III). nih.gov The N-H protons of the thiourea group are crucial for forming hydrogen bonds with the target molecule during the imprinting process. nih.gov Given its structure, this compound could be investigated as a chiral functional monomer to create MIPs for the enantioselective recognition of specific biological or pharmaceutical molecules.

Organocatalysts for Polymerization: Chiral thiourea derivatives have emerged as powerful organocatalysts, particularly in stereoselective ring-opening polymerization for the production of biodegradable polymers like polylactides. mdpi.com The ability of the thiourea group to activate monomers through hydrogen bonding is key to their catalytic function. The inherent chirality of the valine residue in this compound makes it a promising candidate for development as a stereoselective organocatalyst.

Modification of Material Properties: Thioureas are utilized in the production of specialized resins, such as those with flame-retardant properties. wikipedia.org The incorporation of this compound into polymer backbones or as an additive could impart novel characteristics, including altered thermal stability, surface properties, or biocompatibility, owing to its unique combination of functional groups.

Table 1: Potential Applications of Thiourea Derivatives in Polymer Science

Application Area Role of Thiourea Derivative Potential for this compound Supporting Evidence
Molecularly Imprinted Polymers (MIPs) Functional Monomer Chiral monomer for enantioselective recognition Effective for As(III) recognition via hydrogen bonding. nih.gov
Organocatalysis Hydrogen-Bonding Catalyst Catalyst for stereoselective polymerization Used in ring-opening polymerization for biodegradable polymers. mdpi.com
Material Additives Resin Component Imparting flame retardancy or biocompatibility General use in flame-retardant resins. wikipedia.org

Optical and Electronic Properties

While specific data on the optical and electronic properties of this compound are not available, the broader class of thiourea derivatives exhibits characteristics that suggest potential in this domain, primarily related to sensor technology.

Thiourea derivatives are cornerstone structures in the design of colorimetric and fluorescent chemosensors. nih.govresearchgate.net Their ability to interact with anions and metal cations through hydrogen bonding or coordination with the sulfur atom can lead to significant and detectable changes in their absorption or emission spectra. acs.orgnih.gov The interaction perturbs the electronic state of the molecule, leading to a "turn-on" or "turn-off" fluorescent response or a visible color change. nih.govresearchgate.net

The structure of this compound, featuring N-H groups and a C=S bond, provides the necessary binding sites for ion recognition. nih.govresearchgate.net Attaching a suitable fluorophore or chromophore to this scaffold could yield novel sensors. For example, the benzyl or valine moiety could be replaced with a signaling unit like a naphthyl or nitrophenyl group to create a new chemosensor. acs.orgnih.gov The inherent chirality could also be exploited for the enantioselective sensing of chiral analytes.

Chemical Biology and Probe Development

The utility of thiourea derivatives as "tool" compounds in chemical biology is a rapidly expanding field. Their capacity for specific molecular recognition, without necessarily being biologically active in a therapeutic sense, makes them ideal for developing probes to study biological systems. acs.org

Building on their optical properties, thiourea derivatives are frequently used to construct fluorescent probes for detecting biologically relevant species in complex environments, including inside living cells. nih.govresearchgate.net

The fundamental design involves linking a thiourea recognition unit to a fluorescent reporter. acs.org The thiourea part binds to the target analyte (e.g., fluoride, cyanide, acetate, or mercury ions), and this binding event modulates the photophysical properties of the reporter. nih.govanalis.com.my The N-H groups of thiourea are excellent hydrogen-bond donors for recognizing anions. researchgate.netacs.org

This compound could serve as a foundational scaffold for such probes. Its valine and benzyl groups could be systematically modified to tune solubility, cell permeability, and binding selectivity, while a fluorescent tag could be appended to create a functional probe for cellular imaging. researchgate.net

Table 2: Examples of Thiourea-Based Fluorescent Probes

Probe Target Signaling Mechanism Thiourea Role Supporting Evidence
Anions (F⁻, CN⁻, AcO⁻) Colorimetric or Fluorescence Change (Turn-on/off) Hydrogen-bond donor recognition site Widely reviewed for anion sensing. nih.govresearchgate.netacs.org
Metal Cations (Hg²⁺, Zn²⁺) Fluorescence Enhancement Coordination with sulfur and nitrogen atoms Demonstrated for aqueous metal ion detection and cellular imaging. researchgate.netanalis.com.my

Affinity labeling involves using a molecule that mimics a natural ligand to bind specifically and covalently (or with very high affinity) to a biological target, such as an enzyme's active site. The thiourea moiety is well-suited for this purpose due to its strong and directional hydrogen-bonding capabilities and its ability to coordinate with metal centers within proteins. nih.govmdpi.com

Numerous studies have highlighted the potent inhibitory activity of thiourea derivatives against various enzymes, such as urease, by binding within the active site. nih.govmdpi.com This high-affinity binding is the first step in affinity labeling. The structure of this compound, with its amino acid component, suggests it could be a starting point for designing probes that target enzymes involved in amino acid metabolism or peptide recognition. By incorporating a latent reactive group, this compound could be converted into an affinity labeling reagent to identify and study the function of specific protein targets.

Future Research Directions and Unexplored Avenues

The potential of this compound in chemical science is largely untapped, presenting numerous avenues for future investigation.

Systematic Derivatization and Screening: A primary future direction is the systematic synthesis of a library of derivatives based on the this compound scaffold. By varying the amino acid component and the amine substituent, researchers can explore structure-property relationships for the applications outlined above.

Chiral Catalysis: A significant unexplored avenue is the application of this compound and its derivatives as chiral organocatalysts. mdpi.com Investigating its efficacy in asymmetric reactions, such as aldol (B89426) or Michael additions, could reveal new catalytic capabilities.

Advanced Materials: The potential for creating functional polymers and materials remains a key area for future work. This includes synthesizing and testing novel MIPs for chiral separations, developing new biodegradable polymers, and exploring its use in composites or functional coatings. nih.govmdpi.com

Supramolecular Chemistry: The hydrogen-bonding capabilities of the thiourea group make this compound an interesting building block for supramolecular assembly. mdpi.com Future studies could explore its ability to form gels, liquid crystals, or other ordered structures through self-assembly.

Probe Development for Specific Biological Questions: A major research direction lies in designing and applying probes based on this structure to answer specific biological questions. For instance, developing a fluorescent probe for a particular enzyme or a chiral sensor for D-amino acids would represent a significant advance. acs.orgresearchgate.net

In essence, while direct experimental data on this compound is scarce, the rich chemistry of the broader thiourea class provides a detailed roadmap for future research, positioning this compound as a promising and versatile platform for innovation in materials science and chemical biology.

Conclusion

Summary of Key Findings and Contributions

N-[(benzylamino)carbonothioyl]valine belongs to the class of thiourea (B124793) derivatives of amino acids. Research into analogous compounds has demonstrated a range of biological activities, suggesting potential therapeutic applications. Thiourea derivatives, in general, have garnered attention for their diverse pharmacological properties, including antibacterial, antioxidant, anticancer, and anti-inflammatory effects mdpi.com.

The synthesis of thiourea derivatives from amino acids is a well-established process. Typically, it involves the reaction of an amino acid, in this case, valine, with an appropriate isothiocyanate, such as benzyl (B1604629) isothiocyanate. This straightforward synthetic route allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies nih.govnih.gov.

While specific research on this compound is limited, studies on similar N-substituted valine derivatives have shown promising results. For instance, certain N-aryl substituted valine derivatives have been identified as dual PPARα/γ agonists, indicating potential for the treatment of metabolic diseases like insulin (B600854) resistance and obesity nih.gov. The biological activity of such compounds is often influenced by the nature of the substituents on the amino acid core nih.govmdpi.com.

The incorporation of a thiourea moiety is a key structural feature. Thiourea and its derivatives are known to exhibit a wide spectrum of biological activities. For example, some have been investigated for their ability to inhibit bacterial enzymes or act as antioxidants mdpi.comnih.gov. The sulfur atom in the carbonothioyl group can play a crucial role in the compound's interaction with biological targets mdpi.com.

Table 1: General Biological Activities of Related Thiourea and N-Substituted Amino Acid Derivatives

Compound ClassReported Biological ActivitiesPotential Therapeutic Areas
Thiourea Derivatives Antibacterial, Antifungal, Antiviral, Anticancer, Antioxidant, Anti-inflammatory mdpi.comnih.govresearchgate.netInfectious Diseases, Oncology, Inflammatory Disorders
N-Substituted Valine Derivatives PPARα/γ Agonism, Enzyme Inhibition nih.govmdpi.comMetabolic Disorders, Oncology

This table is illustrative and based on findings for related compound classes, not specifically for this compound.

Challenges and Limitations in Current Research

A significant challenge in the study of this compound is the lack of specific research dedicated to this exact molecule. Much of the current understanding is extrapolated from studies on broader classes of thiourea derivatives and N-substituted amino acids. This generalization, while useful, may not capture the unique properties of this specific compound.

A common issue with some thiourea-containing compounds is their potential for poor solubility and metabolic instability, which can hinder their development as therapeutic agents nih.gov. The thiourea moiety can sometimes be associated with toxicity, which necessitates careful toxicological evaluation of any new derivative nih.gov.

Furthermore, the establishment of a clear structure-activity relationship (SAR) requires the synthesis and biological evaluation of a diverse library of analogues. While the synthesis is often straightforward, the comprehensive biological screening can be resource-intensive nih.gov. Without a dedicated research program, the specific SAR for this compound and its close analogues remains unelucidated.

Another limitation is the potential for non-specific binding or reactivity of the thiourea group, which can complicate the interpretation of biological data and the identification of a specific molecular target.

Outlook for Future Investigations and Broader Impact

The future of research on this compound and related compounds appears promising, with several avenues for investigation. A primary focus should be on the targeted synthesis and detailed biological evaluation of this specific molecule.

Future Research Directions:

Synthesis and Characterization: A crucial first step is the unambiguous synthesis and full characterization of this compound.

Biological Screening: The compound should be screened against a wide range of biological targets to identify its primary mechanism of action. This could include assays for antibacterial, antifungal, anticancer, and enzyme inhibitory activities mdpi.comnih.gov.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be undertaken by synthesizing a series of analogues with modifications to the valine, benzyl, and thiourea moieties. This will help in optimizing the compound's potency and selectivity nih.gov.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the compound's binding modes and guide the design of more potent derivatives researchgate.net.

Pharmacokinetic and Toxicological Profiling: Early assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential for its potential development as a drug candidate researchgate.net.

The broader impact of such research could be significant. The discovery of a novel bioactive agent with a clear mechanism of action could lead to the development of new therapeutics for a variety of diseases. Given the known activities of related compounds, there is potential for this compound to serve as a lead compound in drug discovery programs targeting infectious diseases, cancer, or metabolic disorders mdpi.comnih.gov.

Moreover, the insights gained from studying this compound could contribute to a better understanding of the chemical biology of thiourea derivatives and N-substituted amino acids, providing valuable information for the design of future bioactive molecules.

Q & A

Q. What are the established synthetic routes for N-[(benzylamino)carbonothioyl]valine, and what intermediates are critical for yield optimization?

The compound can be synthesized via multi-step procedures involving thiourea formation. A common approach includes coupling benzylamine with a valine-derived isothiocyanate intermediate under anhydrous conditions. Key intermediates include the activated carbonyl precursor (e.g., benzyl isocyanate) and the valine-thiocarbamate intermediate. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

  • FTIR : A strong absorption band near 1650–1700 cm⁻¹ confirms the thiocarbamate (C=S) group.
  • ¹H/¹³C NMR : Benzyl protons appear as a singlet at δ 4.5–5.0 ppm, while the valine methyl groups resonate as doublets at δ 0.9–1.2 ppm .
  • Mass Spectrometry : The molecular ion peak (M+H⁺) at m/z corresponding to the molecular weight (C₁₃H₁₇N₃O₂S = 291.36 g/mol) validates purity .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Discrepancies often arise from impurities or polymorphic forms. Systematic solubility studies using HPLC-purity-verified samples in solvents like DMSO, ethanol, and water (buffered at pH 7.4) are recommended. For example, solubility in DMSO is typically >50 mg/mL, while aqueous solubility is <1 mg/mL due to the hydrophobic benzyl group .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the bioactivity of this compound, particularly its enzyme inhibition potential?

Molecular docking (e.g., AutoDock Vina) against targets like cysteine proteases or kinases can predict binding affinities. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s conformation and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites for interaction .

Q. How does the compound’s thiocarbamate moiety influence its stability under physiological conditions, and what derivatization strategies enhance its half-life?

The thiocarbamate group is prone to hydrolysis at pH > 8.0. Stability assays (e.g., LC-MS monitoring in simulated gastric fluid) show a half-life of ~6 hours. Methylation of the sulfur atom or incorporation into prodrug formulations (e.g., ester-linked conjugates) can improve stability .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in antimicrobial studies?

Modifications to the benzyl or valine moieties significantly affect activity:

Analog Modification MIC (μg/mL)
Parent compoundNone32
N-Methylbenzyl derivativeBenzyl → Methylbenzyl16
L-Valine → D-ValineStereoinversion64
Substitutions enhancing hydrophobicity (e.g., halogenated benzyl groups) improve membrane penetration and potency against Gram-positive bacteria .

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s cytotoxicity while avoiding false positives from assay interference?

Use orthogonal assays:

  • MTT assay : Measures metabolic activity (potential interference from thiol-reactive compounds).
  • Resazurin assay : Validates results via fluorescence.
  • Colony formation assay : Confirms long-term cytotoxicity. Include controls with thiourea derivatives to rule out nonspecific redox effects .

Q. What chromatographic methods optimize the separation of this compound from byproducts during purification?

Reverse-phase HPLC (C18 column, 5 μm) with a gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min) achieves baseline separation. Retention time: ~12.5 min. For preparative purification, flash chromatography (silica gel, ethyl acetate/hexane 3:7) is effective .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.